5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a piperazine ring, and a tetrahydropyrimidine-dione moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized with chlorine and trifluoromethyl substituents through a series of halogenation and trifluoromethylation reactions.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with piperazine.
Coupling with Piperidine: The piperidine ring is coupled with the piperazine derivative using sulfonylation reactions.
Formation of Tetrahydropyrimidine-Dione: The final step involves the formation of the tetrahydropyrimidine-dione moiety through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can occur at the pyridine ring, especially at the chlorine and trifluoromethyl substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated derivatives.
Scientific Research Applications
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphopantetheinyl transferases, which are essential for bacterial cell viability and virulence . By inhibiting these enzymes, the compound can attenuate bacterial growth and reduce the production of virulence factors.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine and piperazine structure but differs in its functional groups and overall activity.
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride: Another related compound with a similar pyridine ring but different substituents and applications.
Uniqueness
The uniqueness of 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26ClF3N6O4S |
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Molecular Weight |
551.0 g/mol |
IUPAC Name |
5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H26ClF3N6O4S/c1-27-13-17(19(32)28(2)20(27)33)36(34,35)31-5-3-15(4-6-31)29-7-9-30(10-8-29)18-16(22)11-14(12-26-18)21(23,24)25/h11-13,15H,3-10H2,1-2H3 |
InChI Key |
VWAGUIYYFGWOLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Origin of Product |
United States |
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